3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-26-15-18(21(25-26)31-2)20(29)24-17-8-6-16(7-9-17)22(30)28-13-11-27(12-14-28)19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFARMUHZHCNNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Coupling with the Pyridine Ring: The final step involves the coupling of the pyrazole-piperazine intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. The characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Both and NMR are used to confirm the structure.
- Mass Spectrometry (MS) : Utilized for determining molecular weight and structural elucidation.
- Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound may interact with various signaling pathways, including those related to angiogenesis and metastasis.
Antimicrobial Effects
The compound has demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These effects are often evaluated using disc diffusion methods, where the zone of inhibition is measured to assess antimicrobial potency.
Neurological Disorders
Compounds with similar structures have been explored as potential treatments for neurological disorders due to their ability to modulate neurotransmitter systems. The piperazine moiety in the structure may enhance binding affinity to muscarinic receptors, making it a candidate for treating conditions like schizophrenia or Alzheimer's disease.
Anti-inflammatory Activity
Studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This action could be beneficial in managing conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Prabhakar et al. (2024) | Evaluated antibacterial activity against S. aureus and E. coli | Compound showed significant antimicrobial properties |
| Zhang et al. (2008) | Investigated anticancer effects on various cancer cell lines | Indicated potential for development as an anticancer agent |
| Wei et al. (2006) | Assessed neuroprotective effects in animal models | Suggested efficacy in treating neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Sulfonamide Scaffolds
Compounds from –4 share a pyrazole-carboxamide core but replace the piperazine-pyridine moiety with sulfonamide groups. For example:
- Compound 1 : 3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
- Compound 13: 3-Amino-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1-(p-tolyl)-1H-pyrazole-4-carboxamide Key differences: Additional amino and aryl substituents on pyrazole; sulfonamide retained. Synthesis: Yielded 77% via hydrazine cyclization .
Piperazine-Linked Analogues
- Compound 28 (): 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide Key similarities: Piperazine-carboxamide linkage; pyridine substituent. Key differences: Benzooxazine-propanoyl group instead of pyrazole-carboxamide. Synthesis: 10% yield via coupling reactions .
Compound A3 () : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
Functional Group Impact on Activity
- Pyridine vs. Sulfonamide : The target compound’s piperazine-pyridine group may enhance solubility and receptor binding compared to sulfonamide-based analogs, which rely on hydrogen bonding via SO₂ .
- Methoxy and Methyl Groups : These substituents could modulate metabolic stability, as seen in , where a trifluoromethyl group improved bioavailability in a related pyrazole-carboxamide .
Table 2: Spectroscopic Data Comparison
Biological Activity
3-Methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a methoxy group and a piperazine moiety, which are essential for its biological activity.
Antifungal Activity
Research has shown that derivatives of pyrazole compounds exhibit antifungal properties. In one study, synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated significant antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Compounds with similar structures to 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide showed over 50% inhibition at concentrations of 100 µg/mL, outperforming standard fungicides like carboxin and boscalid .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. A review highlighted that certain compounds exhibited selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, some derivatives demonstrated IC50 values comparable to diclofenac sodium, a well-known anti-inflammatory drug . The compound's structure suggests it may similarly inhibit COX enzymes, contributing to its potential as an anti-inflammatory agent.
Antitumor Activity
Emerging evidence indicates that pyrazole derivatives may possess antitumor effects. A study on related compounds showed promising results against various cancer cell lines, suggesting that the incorporation of specific substituents could enhance cytotoxicity . The presence of the piperazine and pyridine groups in the structure may facilitate interactions with biological targets involved in tumor progression.
The precise mechanisms by which 3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX, leading to reduced inflammation.
- Cellular Interaction : The piperazine moiety could enhance cellular uptake and interaction with specific receptors or proteins involved in disease processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
